molecular formula C26H33N3O2 B11423144 N-(3-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)cyclohexanecarboxamide

N-(3-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)cyclohexanecarboxamide

Cat. No.: B11423144
M. Wt: 419.6 g/mol
InChI Key: JNJKQEUVPXXFQI-UHFFFAOYSA-N
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Description

N-(3-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazoles This compound is characterized by its unique structure, which includes a cyclohexanecarboxamide group attached to a benzimidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzimidazole Ring: This is usually achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the 4-Methylphenoxyethyl Group: This step involves the reaction of the benzimidazole intermediate with 4-methylphenoxyethyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Cyclohexanecarboxamide Group: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets within the cell. The compound is known to bind to certain receptors or enzymes, modulating their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-Methylphenoxy)ethyl]cyclohexanecarboxamide
  • N-[2-(4-Methylphenoxy)ethyl]cyclohexanecarboxamide
  • N-[2-(4-Chlorophenoxy)ethyl]cyclohexanecarboxamide

Uniqueness

N-(3-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE stands out due to its unique combination of a benzimidazole ring with a cyclohexanecarboxamide group and a 4-methylphenoxyethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H33N3O2

Molecular Weight

419.6 g/mol

IUPAC Name

N-[3-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]propyl]cyclohexanecarboxamide

InChI

InChI=1S/C26H33N3O2/c1-20-13-15-22(16-14-20)31-19-18-29-24-11-6-5-10-23(24)28-25(29)12-7-17-27-26(30)21-8-3-2-4-9-21/h5-6,10-11,13-16,21H,2-4,7-9,12,17-19H2,1H3,(H,27,30)

InChI Key

JNJKQEUVPXXFQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCCNC(=O)C4CCCCC4

Origin of Product

United States

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